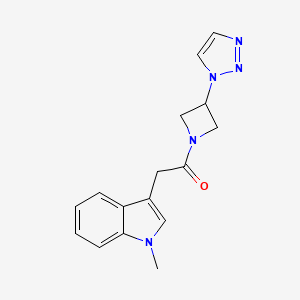

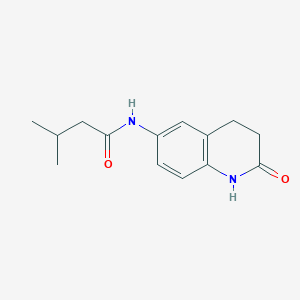

3-甲基-N-(2-氧代-1,2,3,4-四氢-6-喹啉基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-methyl-N-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)butanamide” is a complex organic compound. It contains a butanamide group, which is a carboxamide derived from butanoic acid . The compound also includes a 2-oxo-1,2,3,4-tetrahydroquinoline moiety .

Synthesis Analysis

The synthesis of similar compounds involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction . The reaction conditions are environmentally benign, and the process tolerates distinct functional groups .Molecular Structure Analysis

The molecular structure of “3-methyl-N-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)butanamide” is complex. It includes a butanamide group, a methyl group, and a 2-oxo-1,2,3,4-tetrahydroquinoline moiety . The 3D structure of similar compounds can be viewed using specific software .Chemical Reactions Analysis

The chemical reactions involving similar compounds include the Biginelli reaction, which is a multicomponent reaction introduced for the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines from the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea .科学研究应用

无金属烷氧羰基化

喹喔啉-3-羧酸盐及其相关结构在生物活性天然产物和合成药物中普遍存在,可以通过无金属和无碱条件高效合成。该过程涉及喹喔啉-2(1H)-酮与易得的碳酸酯的氧化偶联,为在温和条件下制备这些基序提供了一个实用的方案 (Xie et al., 2019)。

侧链取代技术

锂化和随后的与各种亲电试剂反应提供了一种修饰 3-取代 1H-喹喔啉-2-酮的方法,产生高产率的修饰衍生物。该方法展示了功能化喹喔啉衍生物以用于进一步应用的多功能性 (Smith et al., 2003)。

二苯并[b,h][1,6]萘啶-5,6-二酮的合成

这种合成 4-羟基-3-(3'-甲基1'-氧代-2'-丁烯基)喹喔啉-2-酮和相关化合物的合成方法说明了喹喔啉衍生物在获得与天然产物合成和药物发现相关的复杂喹啉类结构方面的广泛合成用途 (Sekar & Prasad, 1999)。

催化应用

喹喔啉衍生物已应用于催化,例如使用源自喹喔啉化合物的介孔氮掺杂碳电催化合成过氧化氢。该应用强调了喹喔啉衍生物在可持续化学合成中的潜力 (Fellinger et al., 2012)。

抗癌和抗菌活性

已经合成了几种喹喔啉衍生物并评估了它们的抗癌和抗菌活性。这些研究突出了喹喔啉衍生物在治疗各种癌症和微生物感染中的潜在治疗应用 (Rayes et al., 2019; Kidwai et al., 2000)。

属性

IUPAC Name |

3-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-9(2)7-14(18)15-11-4-5-12-10(8-11)3-6-13(17)16-12/h4-5,8-9H,3,6-7H2,1-2H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILKYUUTVJUZDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC2=C(C=C1)NC(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-[4-methoxy-3-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B2655259.png)

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2655262.png)

![2-[(E)-2-(3,5-dimethylanilino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2655263.png)

![N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2655272.png)